molecular formula C19H21ClN2O5S B6542799 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060323-10-5

5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542799
CAS No.: 1060323-10-5
M. Wt: 424.9 g/mol
InChI Key: KQVUYOVUKPDVTK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a synthetic small molecule for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to the benzenesulfonamide class of organic compounds, which are known for a wide spectrum of pharmacological activities. Sulfonamides, as a functional group, form the basis of several groups of drugs and have been shown to exhibit activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, playing roles in treating diverse conditions . The structure of this particular molecule features a sulfonamide group attached to a substituted benzene ring, a common motif in medicinal chemistry. The presence of the morpholine ring, a feature shared with other investigational compounds, may influence the molecule's physicochemical properties and bioavailability . Sulfonamide-based structures are a significant area of investigation in chemical biology and drug discovery. Researchers are exploring novel sulfonamide derivatives as potential therapeutic agents for various conditions. For instance, recent studies have identified N -(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor, indicating the continued relevance of this chemical class in developing treatments for diseases like prostate cancer . This compound is supplied as a solid and requires proper storage and handling by laboratory safety protocols.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-7-4-15(20)13-18(17)28(24,25)21-16-5-2-14(3-6-16)12-19(23)22-8-10-27-11-9-22/h2-7,13,21H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUYOVUKPDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom : Enhances lipophilicity and may influence biological activity.
  • Methoxy group : Potentially increases solubility and alters pharmacokinetics.
  • Morpholine ring : Often associated with enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of sulfonamide derivatives on human glioblastoma U251 cells. The results demonstrated that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating superior potency in specific contexts .

Cardiovascular Effects

Sulfonamides, including this compound, have been studied for their effects on cardiovascular health. Research suggests that they may act as calcium channel inhibitors, which can modulate perfusion pressure and coronary resistance.

Experimental Design

The following table summarizes an experimental design used to evaluate the cardiovascular effects of similar sulfonamide derivatives:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound A0.001
IIICompound B0.001
IVCompound C0.001
VCompound D0.001

Results indicated significant changes in coronary resistance and perfusion pressure when treated with specific sulfonamide derivatives compared to controls .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Inhibition : Similar compounds have been shown to interact with calcium channels, leading to reduced vascular resistance and improved blood flow dynamics.
  • Protein Interactions : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression and cardiovascular regulation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption : The presence of methoxy and chloro groups may enhance absorption rates.
  • Distribution : Lipophilicity influences tissue distribution, potentially affecting efficacy and side effects.
  • Metabolism : Investigations into metabolic pathways are necessary to predict active metabolites and their effects.

Table of Pharmacokinetic Parameters

ParameterValue
BioavailabilityTBD
Half-lifeTBD
Volume of DistributionTBD

Note: TBD indicates that further studies are required to determine these values accurately.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural motifs with several sulfonamide and benzamide derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
5-Chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide (Target) C19H20ClN3O5S* ~437.9 (calculated) Sulfonamide core, morpholin-4-yl-oxoethyl chain Hypothesized enzyme inhibition or anti-inflammatory activity based on structural analogs .
5-Chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide (CAS 330671-43-7) C18H19ClN2O3 346.81 Benzamide core, direct morpholin-4-yl attachment No explicit activity reported; morpholine enhances solubility .
5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS 954095-61-5) C19H21ClN2O4S 408.9 Methyl substitution on benzene, 2-phenyl-morpholine Structural uniqueness due to phenyl-substituted morpholine; activity uncharacterized .
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (NLRP3-IN-2) C16H16ClN3O4S 381.83 Sulfamoylphenethyl chain, benzamide core NLRP3 inflammasome inhibitor; protects against myocardial ischemia-reperfusion injury .

*Calculated based on structural analysis.

Functional Group Analysis

  • Sulfonamide vs. Benzamide Core : The target compound’s sulfonamide group (SO2NH) contrasts with benzamide derivatives (CONH), impacting hydrogen-bonding capacity and target selectivity. Sulfonamides are often associated with antimicrobial or enzyme-inhibitory activities .
  • Substituent Effects : The 2-methyl group in CAS 954095-61-5 may alter steric hindrance and metabolic stability, while NLRP3-IN-2’s sulfamoylphenethyl group highlights the importance of sulfonamide positioning for biological activity .

Preparation Methods

Chlorosulfonation of 5-Chloro-2-Methoxybenzene

Chlorosulfonic acid reacts with 5-chloro-2-methoxybenzene under controlled conditions to introduce the sulfonyl chloride group at the para position relative to the methoxy substituent. In a representative procedure, 5-chloro-2-methoxybenzene (1 mol) is added dropwise to chlorosulfonic acid (3 mol) at −10°C, followed by gradual warming to 50°C over 2 hours. The crude product is precipitated onto crushed ice, extracted with dichloromethane, and purified via vacuum distillation to yield 5-chloro-2-methoxybenzenesulfonyl chloride (72% yield, b.p. 135–138°C at 12 mm Hg).

Key Reaction Parameters:

  • Temperature : −10°C to 50°C (prevents over-sulfonation).

  • Solvent : Neat chlorosulfonic acid (no additional solvent required).

  • Workup : Ice quenching followed by organic extraction.

Preparation of 4-[2-(Morpholin-4-Yl)-2-Oxoethyl]Aniline

This aniline derivative provides the nucleophilic amine for sulfonamide coupling.

Synthesis of α-Bromo-4-Nitroacetophenone

4-Nitroacetophenone undergoes bromination at the α-position using bromine in acetic acid (1:1 molar ratio) at 25°C for 6 hours. The product, α-bromo-4-nitroacetophenone, is isolated via filtration (88% yield, m.p. 98–101°C).

Morpholine Substitution

α-Bromo-4-nitroacetophenone (1 mol) reacts with morpholine (1.2 mol) in chloroform under reflux for 16 hours. Triethylamine (1.5 mol) neutralizes HBr, facilitating the nucleophilic displacement to yield 4-nitro-α-morpholinoacetophenone (91% yield, m.p. 145–148°C).

Catalytic Hydrogenation

The nitro group in 4-nitro-α-morpholinoacetophenone is reduced using 10% palladium on carbon under 30 psi H₂ in ethanol at 25°C for 5 hours. Filtration and solvent evaporation yield 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline as a white solid (96% yield, m.p. 160–163°C).

Spectral Confirmation:

  • ¹H NMR (DMSO-d₆) : δ 3.68 (4H, t, J = 5.2 Hz, morpholine CH₂), 3.01 (4H, t, J = 4.4 Hz, morpholine CH₂), 6.83–7.78 (aromatic protons).

  • LC-MS : m/z 334.2 [M+1].

Sulfonamide Coupling Reaction

The final step involves conjugating the sulfonyl chloride with the aniline derivative.

Reaction Conditions

5-Chloro-2-methoxybenzenesulfonyl chloride (1 mol) and 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1 mol) are combined in dichloromethane with triethylamine (1.5 mol) at 0°C. After 2 hours, the mixture is warmed to 25°C, stirred for 12 hours, and washed with 5% HCl to remove excess base. The product is recrystallized from ethanol to yield the title compound (82% yield, m.p. 202–205°C).

Optimization Insights:

  • Solvent : Dichloromethane ensures solubility of both reactants.

  • Base : Triethylamine scavenges HCl, shifting equilibrium toward product.

  • Temperature : Initial cooling minimizes side reactions (e.g., sulfonate ester formation).

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the morpholine substitution step.

Microwave-Enhanced Nucleophilic Substitution

A mixture of α-bromo-4-nitroacetophenone (1 mol) and morpholine (1.2 mol) in ethanol is irradiated at 320 W for 6 minutes at 65°C. This method reduces reaction time from 16 hours to 6 minutes while maintaining a 93% yield.

Advantages:

  • Efficiency : Energy transfer via microwaves enhances reaction kinetics.

  • Purity : Reduced side products due to shorter exposure to elevated temperatures.

Comparative Analysis of Methods

ParameterConventional MethodMicrowave Method
Reaction Time16 hours6 minutes
Yield91%93%
Energy ConsumptionHighLow
ScalabilityIndustrialLab-scale

Challenges and Mitigation Strategies

  • Over-Sulfonation : Controlled addition of chlorosulfonic acid at low temperatures prevents polysubstitution.

  • Nitro Reduction Selectivity : Catalytic hydrogenation avoids reduction of the morpholine-acetyl group.

  • Purification : Recrystallization from ethanol or acetic acid removes unreacted intermediates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : React a benzene sulfonamide precursor (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with a morpholine-containing intermediate (e.g., 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) and characterize using 1H^1H/13C^{13}C NMR and LC-MS .
  • Optimization : Adjust reaction time (2–4 hours at 70°C for sulfonamide bond formation) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to improve yields (>60%) .

Q. How can the compound’s structural conformation and purity be validated?

  • Analytical Workflow :

  • X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., orthorhombic P21/cP2_1/c space group observed in morpholine-containing sulfonamides) .
  • Spectroscopy : Use 1H^1H NMR (DMSO-d6_6) to identify key protons (e.g., methoxy singlet at δ 3.80 ppm, morpholine oxoethyl protons at δ 3.51–2.84 ppm) .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What are the common chemical reactions involving the morpholine and sulfonamide moieties?

  • Reactivity :

  • Morpholine ring : Susceptible to nucleophilic substitution at the carbonyl group (e.g., hydrolysis under acidic conditions to yield carboxylic acid derivatives) .
  • Sulfonamide group : Reacts with electrophiles (e.g., alkyl halides) to form N-substituted derivatives; stability confirmed under reflux in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How does structural modification of the morpholin-4-yl or methoxy groups affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Morpholine substitution : Replacement with piperidine reduces target binding affinity (e.g., IC50_{50} increases from 0.8 µM to >5 µM in kinase inhibition assays) .
  • Methoxy position : 2-Methoxy substitution enhances solubility and membrane permeability compared to 3- or 4-methoxy analogues (logP reduction by ~0.5 units) .
    • Experimental Design : Synthesize analogs via parallel combinatorial chemistry and screen using SPR (surface plasmon resonance) or cellular assays .

Q. What strategies resolve contradictions in biological data (e.g., variable IC50_{50} values across studies)?

  • Troubleshooting Framework :

  • Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
  • Batch variability : Compare purity (>98% vs. 90%) and stereochemical consistency (via chiral HPLC) across synthesized batches .
  • Cell-line specificity : Test in isogenic cell lines (e.g., wild-type vs. CRISPR-edited models) to rule out off-target effects .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be predicted computationally?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area = 110 Ų suggests moderate absorption) .
  • Toxicity : Apply ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .
    • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t1/2_{1/2} >30 min) .

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